molecular formula C9H7ClN2O2 B13072287 2-Chloro-6-[(prop-2-YN-1-YL)amino]pyridine-4-carboxylic acid

2-Chloro-6-[(prop-2-YN-1-YL)amino]pyridine-4-carboxylic acid

Cat. No.: B13072287
M. Wt: 210.62 g/mol
InChI Key: MLFHMSWQJOMEIR-UHFFFAOYSA-N
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Description

2-Chloro-6-[(prop-2-YN-1-YL)amino]pyridine-4-carboxylic acid is a heterocyclic compound that contains a pyridine ring substituted with a chloro group, an amino group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-[(prop-2-YN-1-YL)amino]pyridine-4-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-4-pyridinecarboxylic acid.

    Amidation Reaction: The 2-chloro-4-pyridinecarboxylic acid is reacted with propargylamine under suitable conditions to form the desired product. This reaction is typically carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-[(prop-2-YN-1-YL)amino]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The alkyne group can participate in coupling reactions such as Sonogashira coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent such as DMF (dimethylformamide).

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and copper co-catalysts are commonly used in Sonogashira coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

2-Chloro-6-[(prop-2-YN-1-YL)amino]pyridine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

    Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-Chloro-6-[(prop-2-YN-1-YL)amino]pyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-pyridinecarboxylic acid: This compound is similar in structure but lacks the prop-2-yn-1-ylamino group.

    4-Amino-2-chloropyridine: This compound has an amino group instead of the carboxylic acid group.

    4-(Prop-2-yn-1-yloxy)benzoic acid: This compound contains a prop-2-yn-1-yloxy group attached to a benzoic acid moiety.

Uniqueness

2-Chloro-6-[(prop-2-YN-1-YL)amino]pyridine-4-carboxylic acid is unique due to the presence of both the prop-2-yn-1-ylamino group and the carboxylic acid group on the pyridine ring

Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

2-chloro-6-(prop-2-ynylamino)pyridine-4-carboxylic acid

InChI

InChI=1S/C9H7ClN2O2/c1-2-3-11-8-5-6(9(13)14)4-7(10)12-8/h1,4-5H,3H2,(H,11,12)(H,13,14)

InChI Key

MLFHMSWQJOMEIR-UHFFFAOYSA-N

Canonical SMILES

C#CCNC1=NC(=CC(=C1)C(=O)O)Cl

Origin of Product

United States

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